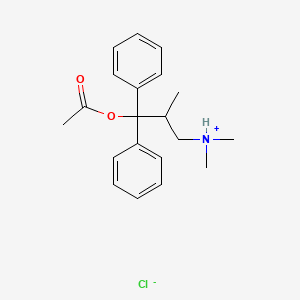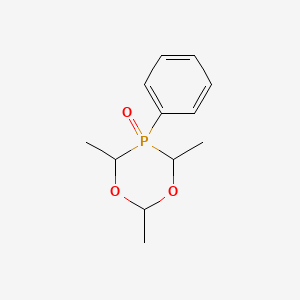
5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide is a phosphorus-containing heterocyclic compound It is characterized by a dioxaphosphorinane ring structure with phenyl and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide typically involves the reaction of a phosphorus trichloride derivative with an appropriate diol and phenyl group under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the dioxaphosphorinane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar in structure but contains boron instead of phosphorus.
2,4,6-Trimethyl-1,3,5-trioxane: Contains an oxygen atom in place of the phosphorus atom.
2,4,6-Trimethyl-1,3,5-triazine: Contains nitrogen atoms in place of the phosphorus and oxygen atoms.
Uniqueness
5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide is unique due to its phosphorus-containing ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
75023-58-4 |
|---|---|
Formule moléculaire |
C12H17O3P |
Poids moléculaire |
240.23 g/mol |
Nom IUPAC |
2,4,6-trimethyl-5-phenyl-1,3,5λ5-dioxaphosphinane 5-oxide |
InChI |
InChI=1S/C12H17O3P/c1-9-14-10(2)16(13,11(3)15-9)12-7-5-4-6-8-12/h4-11H,1-3H3 |
Clé InChI |
IBJXJZBNSLCQQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1OC(P(=O)(C(O1)C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





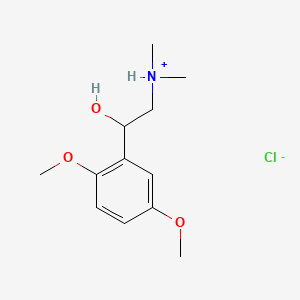

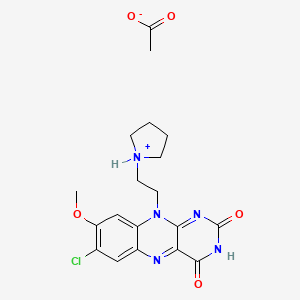

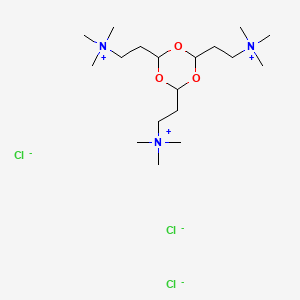
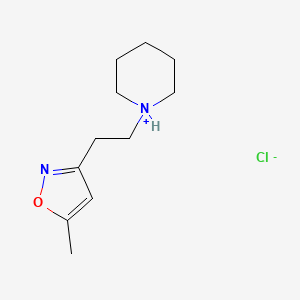
![Tris[(tributylstannyl)oxy]borane](/img/structure/B13778315.png)
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]-](/img/structure/B13778317.png)
